Methyl 2-(piperazin-1-YL)benzoate

Description

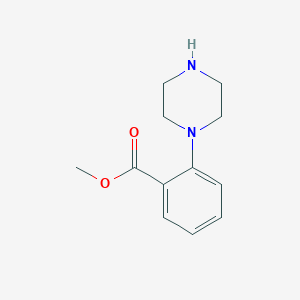

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNPSKXFPSPTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448851 | |

| Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159974-63-7 | |

| Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(piperazin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(piperazin-1-yl)benzoate is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its synthesis is, therefore, of significant interest to the drug development community. This technical guide provides a detailed overview of the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data for the preparation of this important intermediate.

Core Synthetic Strategies

The formation of the C-N bond between the piperazine ring and the methyl benzoate scaffold is typically achieved through one of three primary methodologies:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for C-N cross-coupling reactions.

-

Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, often requiring more stringent reaction conditions.

-

Nucleophilic Aromatic Substitution (SNAr): A viable pathway, particularly when the aromatic ring is activated by electron-withdrawing groups and a good leaving group is present.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] This method is often favored due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[3]

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.[1][2] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine (piperazine) and deprotonation by a base leads to a palladium-amido complex. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

The following is a general procedure for the synthesis of this compound via Buchwald-Hartwig amination, adapted from protocols for similar transformations.[4]

Materials:

-

Methyl 2-bromobenzoate (1.0 eq)

-

Piperazine (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or a suitable Pd pre-catalyst

-

Phosphine ligand (e.g., racemic-BINAP (0.03 eq) or XPhos (0.04 eq))

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate, piperazine, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.[4]

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

Quantitative Data

While specific yield data for this compound is not widely published, similar Buchwald-Hartwig aminations of aryl chlorides with piperazine have been reported to achieve yields up to 97%.[3] The table below summarizes typical reaction parameters.

| Component | Example Reagent/Condition | Molar Equiv. / % | Purpose |

| Aryl Halide | Methyl 2-bromobenzoate | 1.0 | Electrophile |

| Amine | Piperazine | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | 1-5 mol% | Active metal center |

| Ligand | XPhos, BINAP, RuPhos | 1-5 mol% | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | 1.4 - 2.0 | Deprotonates amine |

| Solvent | Toluene, Dioxane | - | Anhydrous reaction medium |

| Temperature | 80 - 110 °C | - | Reaction condition |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[5] It is a classical method for forming C-N bonds but typically requires harsher conditions, such as higher temperatures, compared to the Buchwald-Hartwig amination.[4][5]

Mechanism

The mechanism of the Ullmann C-N coupling is thought to involve a Cu(I) species which undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[6][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-(piperazin-1-YL)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(piperazin-1-YL)benzoate, a compound of interest in medicinal chemistry and organic synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this molecule.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These values are based on predictions and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~7.4-7.6 | t | 1H | Ar-H |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.1-3.3 | t | 4H | -N(CH₂)₂- (distal to aryl) |

| ~2.9-3.1 | t | 4H | -N(CH₂)₂- (proximal to aryl) |

| ~1.9 | s (broad) | 1H | -NH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~150 | Ar-C (ipso, attached to N) |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~122 | Ar-C (ipso, attached to C=O) |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~52 | -OCH₃ |

| ~50 | -N(CH₂)₂- (proximal to aryl) |

| ~45 | -N(CH₂)₂- (distal to aryl) |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1150 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 221.12847[1] |

| [M+Na]⁺ | 243.11041[1] |

| [M-H]⁻ | 219.11391[1] |

| [M]⁺ | 220.12064[1] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural confirmation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[2] The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[2] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and assessment of purity.[4]

Caption: Workflow for Spectroscopic Analysis.

References

Characterization and properties of Methyl 2-(piperazin-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperazin-1-YL)benzoate is a heterocyclic organic compound featuring a benzoate core substituted with a piperazine moiety at the ortho position. This molecule belongs to the broader class of N-arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the characterization, properties, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data based on analogous structures and general chemical principles.

Chemical and Physical Properties

This compound possesses the chemical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol .[1][2][3][4] Its unique structure, combining a rigid aromatic ring with a flexible piperazine group, imparts specific physicochemical properties that are crucial for its potential applications.

Data Presentation

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 220.27 g/mol | [1][2][3][4] |

| CAS Number | 159974-63-7 | [1][2][3][4] |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | General knowledge of similar compounds |

| Storage | Store under an inert atmosphere (nitrogen or Argon) at 2–8 °C.[2] | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-arylpiperazines. The most common methods include the Buchwald-Hartwig amination and the Ullmann condensation.[5] A specific protocol for its synthesis involves the esterification of 2-(piperazin-1-yl)benzoic acid.[2][3]

Synthesis via Esterification of 2-(Piperazin-1-yl)benzoic acid

This method involves the reaction of 2-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]

Experimental Protocol:

-

Suspend 2-(piperazin-1-yl)benzoic acid (1.00 g, 4.85 mmol) in 10 mL of methanol in a round-bottom flask.[2][3]

-

Slowly add 5 mL of concentrated sulfuric acid to the suspension while cooling in an ice bath.[2][3]

-

Stir the reaction mixture at room temperature for 16 hours.[2][3]

-

For reactions that have not reached completion, an additional 5 mL of concentrated sulfuric acid and 10 mL of methanol can be added, and the mixture can be heated to reflux for 12 hours.[2][3]

-

After completion, concentrate the reaction mixture under reduced pressure.[2][3]

-

The crude product can be purified by passing it through an ion-exchange column and eluting with a 10% ammonia/methanol solution.[2][3]

-

Collect and concentrate the product eluate. Co-evaporation with toluene can be used to remove residual water, yielding this compound.[2][3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm (4H, corresponding to the protons on the benzene ring).

-

Methyl Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H).

-

Piperazine Protons (N-CH₂): Multiplets around δ 3.0-3.4 ppm (8H, for the four methylene groups of the piperazine ring).

-

Piperazine Proton (N-H): A broad singlet that may be exchangeable with D₂O.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal around δ 167-169 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Piperazine Carbons (N-CH₂): Signals in the range of δ 45-55 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (piperazine) |

| 2800-3000 | C-H stretch (aliphatic and aromatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-N stretch |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak [M]⁺: m/z = 220.12.

-

[M+H]⁺: m/z = 221.13.[6]

-

[M+Na]⁺: m/z = 243.11.[6]

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and fragmentation of the piperazine ring.

Properties and Potential Applications

Potential Pharmacological Profile

N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors.[7] This suggests that this compound could be investigated for its potential as a modulator of these neurotransmitter systems.

Furthermore, substituted phenylpiperazines have been explored for their potential in treating a variety of conditions, including:

-

Neurodegenerative Diseases: As ligands for dopamine D₂/D₃ receptors.[7]

-

Cancer: Some arylpiperazine derivatives have shown anti-proliferative activity in different tumor cell lines.

-

Antimicrobial and Antifungal agents.

Drug Development Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine in the piperazine ring and an electrophilic ester group, makes it a valuable intermediate for the synthesis of more complex molecules.[1] It can serve as a starting material for the construction of various heterocyclic systems and for the derivatization to create libraries of compounds for biological screening.

Conclusion

This compound is a compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental characterization and biological activity data are not extensively documented, its structural similarity to other pharmacologically active N-arylpiperazines suggests that it warrants further investigation for its potential therapeutic applications. This guide provides a foundational understanding of this compound, which can be built upon with further experimental research.

References

- 1. benchchem.com [benchchem.com]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-PIPERAZIN-1-YL-BENZOIC ACID METHYL ESTER | 159974-63-7 [m.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 2-(piperazin-1-yl)benzoate (CAS: 159974-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(piperazin-1-yl)benzoate, identified by CAS number 159974-63-7. While this compound is available commercially as a research chemical, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. However, the piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, suggesting the potential for diverse biological activities.[1][2][3] This guide aims to consolidate the available technical data for researchers interested in exploring the potential of this compound in drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 159974-63-7 |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O₂[4] |

| Molecular Weight | 220.27 g/mol [4] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1N2CCNCC2 |

| InChI | InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |

| InChIKey | XGNPSKXFPSPTDE-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 224 | PubChem |

Structure

The structure of this compound consists of a methyl benzoate moiety substituted at the ortho position with a piperazine ring.

Figure 1: 2D Structure of this compound

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-(piperazin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, reaction mechanisms, and experimental protocols for its synthesis, with a focus on providing quantitative data and practical guidance for laboratory applications.

Introduction

This compound is a disubstituted benzene derivative containing a piperazine moiety and a methyl ester group in an ortho arrangement. This unique structural motif makes it a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The synthesis of this compound primarily relies on the formation of a carbon-nitrogen bond between the aromatic ring and the piperazine nitrogen. The most prevalent and effective methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. A less common, but viable, alternative is Nucleophilic Aromatic Substitution (SNAr), particularly when using an activated aryl halide.

Starting Materials

The synthesis of this compound typically commences with two key starting materials: a methyl 2-halobenzoate and piperazine. The choice of the halogen on the benzoate can influence the reaction conditions and catalyst system.

-

Methyl 2-halobenzoates: The most commonly employed starting materials are methyl 2-chlorobenzoate and methyl 2-bromobenzoate. Methyl 2-iodobenzoate can also be used and is often more reactive but is also typically more expensive. For Nucleophilic Aromatic Substitution reactions, methyl 2-fluorobenzoate is the preferred substrate due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.

-

Piperazine: This cyclic diamine serves as the nucleophile in the C-N bond formation. It is a readily available and relatively inexpensive reagent.

Synthetic Routes and Experimental Protocols

This section details the primary synthetic methodologies for this compound, including reaction schemes, detailed experimental protocols, and quantitative data.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the formation of C-N bonds due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

A representative procedure for the synthesis of this compound via Buchwald-Hartwig amination is as follows:[1]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).[1][2]

-

Addition of Reagents: To the flask, add anhydrous toluene as the solvent, followed by methyl 2-chlorobenzoate or methyl 2-bromobenzoate (1.0 equivalent), piperazine (1.2 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equivalents).[1][2]

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1][2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[2]

Quantitative Data:

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl 2-chlorobenzoate | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | >90 | >95 |

| Methyl 2-bromobenzoate | Pd(OAc)₂ (2) | Racemic-BINAP (3) | NaOtBu | Toluene | 90 | 24 | ~85-95 | >95 |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, especially for large-scale synthesis.[1]

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Detailed Experimental Protocol:

A general procedure for the Ullmann condensation is as follows:

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine methyl 2-iodobenzoate or methyl 2-bromobenzoate (1.0 equivalent), piperazine (2.0 equivalents), a copper catalyst (e.g., CuI or CuO, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C, and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl 2-iodobenzoate | CuI (10) | K₂CO₃ | DMF | 140 | 36 | 60-75 | >90 |

| Methyl 2-bromobenzoate | CuO (15) | Cs₂CO₃ | DMSO | 150 | 48 | 55-70 | >90 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a viable pathway for the synthesis of this compound, particularly when the aromatic ring is activated by an electron-withdrawing group and a good leaving group, such as fluorine.

Reaction Scheme:

Caption: General scheme for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

A plausible method for the synthesis of this compound via SNAr is as follows:

-

Reaction Setup: To a solution of methyl 2-fluorobenzoate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add piperazine (1.2 equivalents) and a base like potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl 2-fluorobenzoate | K₂CO₃ | DMF | 100 | 18 | 70-80 | >95 |

Comparison of Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium-based | Copper-based | Often catalyst-free |

| Reaction Conditions | Mild to moderate (80-100 °C) | Harsh (120-160 °C) | Moderate to high (80-120 °C) |

| Substrate Scope | Broad (Cl, Br, I) | Generally requires I or Br | Primarily F, or activated rings |

| Yields | Generally high | Moderate to good | Good to high |

| Cost | Catalyst can be expensive | Catalyst is inexpensive | Generally cost-effective |

| Byproducts | Ligand and catalyst residues | Copper salts | Salt byproducts |

Potential Side Reactions

Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities.[1]

-

Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate.[1]

-

Homocoupling: The aryl halide can couple with itself to form biphenyl derivatives.[1]

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid, particularly in the presence of water or during workup under basic or acidic conditions.[1]

-

Double N-Arylation: In the case of piperazine, a di-substituted product can be formed where both nitrogen atoms react with the aryl halide. Using an excess of piperazine can help to minimize this side reaction.

Caption: Common side reactions in the synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Buchwald-Hartwig amination being the most versatile and high-yielding method under relatively mild conditions. The Ullmann condensation offers a more economical alternative, particularly for larger scale production, though it typically requires harsher conditions. Nucleophilic Aromatic Substitution can also be an efficient method if the appropriate starting materials are used. The choice of the optimal synthetic route will depend on factors such as the desired scale, cost considerations, and available laboratory equipment. Careful control of reaction conditions and purification procedures is crucial to minimize the formation of byproducts and obtain the target compound in high purity.

References

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-(piperazin-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperazin-1-yl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine ring appended to a methyl benzoate scaffold, offers multiple avenues for synthetic modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon available data for the compound and its close structural analogs. The guide includes key physicochemical properties, detailed discussions on its chemical reactivity and potential degradation pathways, and protocols for its synthesis and handling. This document aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information for the target compound and its piperidinyl analog for comparative purposes.

| Property | This compound | Methyl 2-(piperidin-1-yl)benzoate (Analog) |

| CAS Number | 159974-63-7 | 28119-82-6 |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₇NO₂ |

| Molecular Weight | 220.27 g/mol | 219.28 g/mol |

| Appearance | Not specified (likely off-white to yellow solid) | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| pKa | Not specified | Not specified |

| Storage | 2-8°C, under inert atmosphere[1] | Not specified |

Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the ester, the tertiary amine within the piperazine ring, and the aromatic ring.

Ester Group Reactivity

The methyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis to the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is generally more facile and proceeds via attack of a hydroxide ion on the carbonyl carbon.

Piperazine Moiety Reactivity

The piperazine ring contains two nitrogen atoms. The nitrogen attached to the aromatic ring is a tertiary amine with reduced nucleophilicity due to the electronic effects of the benzene ring. The secondary amine at the 4-position of the piperazine ring is a key site for further functionalization, such as N-alkylation and N-acylation , making this compound a valuable building block for creating libraries of derivatives.

Aromatic Ring Reactivity

The benzene ring is activated towards electrophilic aromatic substitution by the ortho-piperazinyl group, which is an ortho, para-directing group. However, the ester group is a meta-directing deactivator. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Stability and Degradation

Hydrolytic Degradation

As mentioned, the primary degradation pathway is likely the hydrolysis of the methyl ester to form 2-(piperazin-1-yl)benzoic acid and methanol. This process is accelerated by the presence of moisture and is pH-dependent.

Oxidative Degradation

The tertiary amine of the piperazine ring can be susceptible to oxidation , potentially leading to the formation of N-oxides or other oxidative degradation products. Storage under an inert atmosphere, as recommended by suppliers, is intended to mitigate this pathway.[1]

Photostability

Aromatic compounds can be susceptible to photodegradation. While no specific data exists for this compound, it is prudent to protect it from light during storage and handling.

Thermal Stability

High temperatures can promote both hydrolysis and oxidative degradation. The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures.[1]

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 2-(piperazin-1-yl)benzoic acid.

Materials:

-

2-(piperazin-1-yl)benzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Toluene

-

Ion exchange column

-

10% Ammonia/Methanol solution

Procedure:

-

Suspend 2-(piperazin-1-yl)benzoic acid in methanol.

-

Slowly add concentrated sulfuric acid to the suspension.

-

Stir the reaction mixture. For larger scale reactions, additional methanol and sulfuric acid may be added, and the mixture stirred for several hours.

-

Heat the reaction mixture to reflux and maintain for approximately 12 hours.

-

Concentrate the reaction volume under reduced pressure.

-

Load the concentrated mixture onto an ion exchange column.

-

Elute the product with a 10% ammonia/methanol solution.

-

Collect and concentrate the product eluate.

-

Co-evaporate the concentrate with toluene to remove residual water to yield this compound.

General Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound, based on ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with UV detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ester and piperazine functionalities. While specific quantitative data on its stability is limited, an understanding of its potential degradation pathways—primarily hydrolysis and oxidation—is crucial for its effective use in research and drug development. The protocols and information provided in this guide offer a foundational understanding for the handling, storage, and synthetic application of this important chemical entity. Further experimental studies are warranted to fully characterize its physicochemical properties and stability profile.

References

Potential Biological Activities of Methyl 2-(piperazin-1-YL)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of derivatives based on the Methyl 2-(piperazin-1-YL)benzoate core structure. While research directly investigating the biological profile of derivatives from this specific starting material is limited in publicly available literature, extensive studies on structurally related compounds, particularly those containing the 2-(piperazin-1-yl)benzamide scaffold, have revealed significant potential in oncology and neuroscience. This guide synthesizes these findings, offering insights into their anticancer and central nervous system (CNS) activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives incorporating the piperazine-benzamide moiety have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of the most potent compounds in this class is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the growth inhibitory and cytotoxic activities of selected N-substituted 2-(piperazin-1-yl)benzamide and related piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |

| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | - | [1] |

| Other Cancer Cell Lines | Various | 0.06 - 0.16 | - | [1] | |

| Benzofuran Piperazine 1.19 | MDA-MB-231 | Breast Cancer | - | - | [2] |

| Quinazolinone derivative 35 | MCF 7 | Breast Cancer | - | 0.16 ± 0.16 | [3] |

| 1,8-Naphthalimide-Arylsulfonyl (SA1-SA7) | 4T1 | Breast Cancer | - | >1 (low toxicity) | [4] |

Note: GI50 represents the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific activity or viability.

Key Signaling Pathways and Mechanisms

Several piperazine derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.[1] A novel piperazine derivative has been shown to potently inhibit cancer cell proliferation by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis.[1]

Experimental Protocols

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours.[6]

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

-

Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 550-590 nm.[5]

-

Data Analysis: The percentage of cell viability relative to the solvent control is calculated, and the IC50 value is determined using non-linear regression analysis.[5]

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

-

Preparation: A tubulin solution (3-5 mg/mL) is prepared in G-PEM buffer. A reaction mixture is made by adding GTP to a final concentration of 1 mM.

-

Reaction Initiation: The test compound or control is added to a pre-warmed 96-well plate. The polymerization reaction is initiated by adding the tubulin/GTP mixture to each well.

-

Measurement: The plate is immediately placed in a spectrophotometer pre-heated to 37°C, and the absorbance at 340 nm is measured every minute for 60-90 minutes.

-

Analysis: Polymerization curves are generated by plotting absorbance against time. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system, often interacting with serotonin and dopamine receptors.[7] While specific derivatives of this compound have not been extensively profiled, the broader class of piperazine-containing molecules shows potential for the development of novel CNS agents, including antidepressants and anxiolytics.[1][8]

Potential CNS Targets and Activities

-

Antidepressant-like Activity: Some piperazine derivatives have demonstrated the ability to decrease immobility time in forced swimming tests, suggesting potential antidepressant effects. This activity may be mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[1]

-

Anxiolytic-like Activity: Anxiolytic-like effects have been observed in behavioral tests such as the elevated plus-maze, with some compounds' actions being reversed by serotonergic antagonists.[1]

-

Receptor Binding: Certain piperazine compounds have shown binding affinity for α1B-adrenergic, 5-HT1A, and D2 receptors, although sometimes in the low micromolar range.[1]

Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.[7]

-

Membrane Preparation: HEK293 cells stably expressing the human dopamine D2 receptor are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended.

-

Binding Assay: In a 96-well plate, the following are added to each well: binding buffer, the test compound at various concentrations, [3H]-Spiperone (a radioligand), and the membrane preparation. For determining non-specific binding, a known D2 antagonist like haloperidol is used.

-

Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The contents of each well are then rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. While direct pharmacological data on its immediate derivatives is not extensively documented, the closely related 2-(piperazin-1-yl)benzamide and other piperazine-containing structures have shown significant promise as anticancer and CNS-active agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical class further. Future work focusing on the synthesis and systematic biological evaluation of a library of derivatives from this compound could unveil novel therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-(piperazin-1-YL)benzoate

This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(piperazin-1-YL)benzoate, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a chemical compound with significant interest in medicinal chemistry and organic synthesis. A clear understanding of its fundamental properties is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C12H16N2O2 | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| CAS Number | 159974-63-7 | [1][2] |

Structural and Logical Representation

The molecular structure of this compound consists of three key components: a methyl benzoate group and a piperazine ring. The piperazine ring is attached to the benzoate group at the second position.

References

The Solubility Profile of Methyl 2-(piperazin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 2-(piperazin-1-yl)benzoate, a key consideration for its development as a pharmaceutical agent. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document infers its likely solubility profile based on the known properties of its core structural components: the piperazine moiety and the methyl benzoate moiety. Furthermore, it outlines detailed experimental protocols for determining its solubility in various common solvents, ensuring a robust framework for internal research and development.

Predicted Solubility Characteristics

This compound incorporates both a hydrophilic piperazine ring and a more lipophilic methyl benzoate group. This amphiphilic nature suggests a nuanced solubility profile. The piperazine component, a weak base, is known to be freely soluble in water and polar organic solvents such as ethanol and methanol.[1][2][3][4] Conversely, esters like methyl benzoate are typically poorly soluble in water but demonstrate good miscibility with a wide range of organic solvents.[5][6][7]

Therefore, the solubility of this compound is expected to be significantly influenced by the pH of the solvent system. In acidic aqueous solutions, the piperazine nitrogen atoms will be protonated, increasing the molecule's polarity and likely enhancing its aqueous solubility. In neutral or basic conditions, the free base form will predominate, leading to lower aqueous solubility but potentially greater solubility in less polar organic solvents.

Representative Solubility Data of Structurally Related Compounds

To provide a comparative context, the following table summarizes the solubility of piperazine and representative benzoate esters in common solvents. This data serves as a valuable reference for anticipating the behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| Piperazine | Water | 25 | Freely Soluble[1][3] |

| Piperazine | Ethanol | 25 | Soluble[2] |

| Piperazine | Diethyl Ether | 25 | Insoluble[1] |

| Methyl Benzoate | Water | 25 | Poorly Soluble[7] |

| Methyl Benzoate | Organic Solvents | 25 | Miscible[7] |

| Ethyl Benzoate | Water | 25 | 0.72 mg/mL[6] |

| Ethyl Benzoate | Organic Solvents | 25 | Miscible[6] |

| Sodium Benzoate | Water | 25 | Slightly Soluble[8] |

| Benzoic Acid | Water | 25 | Soluble[8] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development.[9] The following are detailed methodologies for both thermodynamic and kinetic solubility assays, which are standard in the pharmaceutical industry.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial or flask.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).[12] The presence of undissolved solid should be visually confirmed.[11]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[14][15] These assays typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[16]

-

-

Assay Plate Preparation:

-

Dispense the DMSO stock solution into a microtiter plate.

-

Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.[14]

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[15]

-

Measure the solubility using one of the following methods:

-

Factors Influencing Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound is governed by a complex interplay of physical and chemical factors. Understanding these factors is crucial for formulation development and predicting in vivo performance.

Caption: Key factors influencing the solubility of a pharmaceutical compound.

Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound follows a structured workflow, from initial preparation to final data analysis. This ensures reproducibility and accuracy of the results.

Caption: A generalized workflow for experimental solubility determination.

References

- 1. Piperazine [medbox.iiab.me]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

X-ray Crystal Structure of Methyl 2-(piperazin-1-YL)benzoate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the X-ray crystal structure of Methyl 2-(piperazin-1-yl)benzoate. Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that the specific X-ray crystal structure for this compound has not been publicly reported.

While the primary crystallographic data is not available, this document provides valuable related information for researchers interested in this molecule. This includes common synthetic routes to obtain this compound and a generalized, detailed protocol for X-ray crystallography that can be applied should a researcher succeed in crystallizing this compound.

Crystallographic Data

As of the date of this publication, the crystallographic data for this compound is not available in the public domain. For the benefit of researchers who may successfully crystallize this compound, the standard format for presenting such data is provided below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₆N₂O₂ |

| Formula weight | 220.27 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not availableb = Data not availablec = Data not availableα = Data not availableβ = Data not availableγ = Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (typically 1-5 mol%), and a suitable phosphine ligand like BINAP (typically 1-5 mol%).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by piperazine (1.2-1.5 eq) and a base, commonly sodium tert-butoxide (1.4-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-110 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

This is a copper-catalyzed reaction that can also be employed for the synthesis.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine methyl 2-iodobenzoate (1.0 eq), a copper catalyst such as copper(I) iodide (CuI) (typically 5-20 mol%), and piperazine (2.0-3.0 eq).

-

Solvent and Base: Add a high-boiling point polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 120-160 °C.

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

General Experimental Workflow for X-ray Crystallography

For researchers who successfully crystallize this compound, the following generalized workflow for single-crystal X-ray diffraction can be followed.

Detailed Methodologies for Key Experiments:

-

Crystallization: The purified this compound compound should be dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation. Single crystals may be grown by slow evaporation of the solvent at room temperature, by vapor diffusion, or by slow cooling of a saturated solution.

-

Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a modern diffractometer, often with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. The unit cell parameters are determined from the positions of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation and Deposition: The final crystal structure is validated using software like PLATON and CHECKCIF to ensure its quality and correctness. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(piperazin-1-yl)benzoate via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine motif is a crucial pharmacophore found in a wide array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods due to its broad substrate scope and milder reaction conditions. This document provides detailed application notes and protocols for the synthesis of Methyl 2-(piperazin-1-yl)benzoate, a key intermediate in the development of various pharmaceutically active molecules, utilizing the Buchwald-Hartwig amination.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle is generally accepted to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., methyl 2-bromobenzoate) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperazine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A significant challenge in the reaction with piperazine is achieving mono-arylation, as the presence of two secondary amine groups can lead to the formation of a diarylated byproduct. Strategies to favor mono-substitution include using a large excess of piperazine or employing a protecting group strategy (e.g., N-Boc-piperazine followed by deprotection).

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination to synthesize N-aryl piperazine derivatives, which can be adapted for the synthesis of this compound.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl 2-bromobenzoate | Piperidine | Pd(OAc)₂ (2) | Racemic-BINAP (3) | NaOtBu | Toluene | 80-100 | N/A | High |

| Methyl 2-chlorobenzoate | Piperidine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-100 | N/A | High |

| Aryl Chloride | Piperazine | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu | Toluene | 100 | 0.17 | up to 97% |

| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 96 |

Experimental Protocols

Protocol 1: Direct Mono-Arylation of Piperazine

This protocol is adapted from established methods for the mono-arylation of piperazine and may require optimization for the specific substrate.[1]

Materials:

-

Methyl 2-bromobenzoate

-

Piperazine (large excess, e.g., 5-10 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Anhydrous solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2.5 mol%) and RuPhos (2-5 mol%).

-

Add anhydrous toluene to the flask, followed by Methyl 2-bromobenzoate (1.0 eq) and a large excess of piperazine (5-10 eq).

-

Finally, add sodium tert-butoxide (1.4 - 2.0 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, potentially with a small percentage of triethylamine to prevent tailing) to afford this compound.

Protocol 2: Using N-Boc-Piperazine for Controlled Mono-Arylation

This protocol involves the coupling of N-Boc-piperazine followed by deprotection to ensure mono-arylation.

Part A: Buchwald-Hartwig Amination with N-Boc-Piperazine

Materials:

-

Methyl 2-bromobenzoate

-

N-Boc-piperazine (1.2 - 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate, Hexanes for chromatography

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

-

Add Methyl 2-bromobenzoate (1.0 eq) and anhydrous toluene.

-

Add N-Boc-piperazine (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate.

Part B: Deprotection of the Boc Group

Materials:

-

Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the purified product from Part A in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

-

Stir the mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of Methyl 2-(piperazin-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of piperazine is a fundamental transformation in organic synthesis, yielding scaffolds of significant interest in medicinal chemistry and drug development. The Ullmann condensation is a classical and effective copper-catalyzed method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with amines like piperazine.[1][2][3] While traditional Ullmann conditions often necessitated harsh reaction temperatures and stoichiometric amounts of copper, modern protocols have introduced milder and more efficient catalytic systems.[3][4]

This document provides a detailed protocol for the synthesis of Methyl 2-(piperazin-1-YL)benzoate via an Ullmann condensation, coupling methyl 2-halobenzoate with piperazine. These application notes offer a comprehensive guide, including a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for the synthesis.

Reaction Scheme

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data and conditions for the Ullmann condensation protocol to synthesize this compound.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| Methyl 2-iodobenzoate | 1.0 mmol (1.0 equiv) | Methyl 2-bromobenzoate can also be used, though iodides are generally more reactive. |

| Piperazine | 2.0 mmol (2.0 equiv) | An excess of piperazine is used to favor the mono-arylation product and act as a base. |

| Catalyst System | ||

| Copper(I) Iodide (CuI) | 0.1 mmol (10 mol%) | A common and effective copper source for Ullmann condensations. |

| L-Proline | 0.2 mmol (20 mol%) | A readily available and effective amino acid ligand that can accelerate the reaction.[5] |

| Base | ||

| Potassium Carbonate (K2CO3) | 2.0 mmol (2.0 equiv) | An inorganic base commonly used in Ullmann reactions. |

| Solvent | ||

| Dimethyl Sulfoxide (DMSO) | 3-5 mL | A polar aprotic solvent suitable for Ullmann condensations, aiding in the dissolution of reagents.[6] |

| Reaction Conditions | ||

| Temperature | 110-120 °C | Typical temperature range for Ullmann condensations to ensure a reasonable reaction rate.[7] |

| Reaction Time | 12-24 hours | The reaction should be monitored by TLC or LC-MS to determine completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the copper catalyst and other reagents.[5] |

| Yield | ||

| Expected Yield | 60-80% | Yields can vary depending on the purity of reagents and adherence to the protocol. |

Experimental Protocol

Materials:

-

Methyl 2-iodobenzoate

-

Piperazine

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add Methyl 2-iodobenzoate (1.0 mmol), piperazine (2.0 mmol), Copper(I) Iodide (0.1 mmol), L-Proline (0.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[5]

-

Solvent Addition: Add anhydrous DMSO (3-5 mL) to the reaction mixture via syringe.

-

Reaction: Stir the mixture vigorously and heat to 110-120 °C using a preheated oil bath or heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[8][9]

-

Use a gradient eluent system, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity to elute the product.[10]

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]